molecular formula C10H11N3O2 B2962393 methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 949293-92-9

methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B2962393
CAS RN: 949293-92-9
M. Wt: 205.217
InChI Key: UIVAKKXCRATXAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]pyridine derivatives. Notably, a straightforward route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under mild conditions, using AC-SO3H as a catalyst. This method yields the desired products with moderate to good yields .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits promising pharmacological activities. Researchers have explored its potential as an inhibitor for specific enzymes, such as pantothenate synthetase from Mycobacterium tuberculosis . Additionally, FDA-approved drugs incorporating the pyrazolopyridine scaffold, like cartazolate, tracazolate, and etazolate, highlight its relevance in drug discovery .

Catalysis and Organic Synthesis

The compound’s unique structure makes it an attractive candidate for catalysis. Researchers have utilized it as an organic–inorganic hybrid acid catalyst in the solvent-free synthesis of diverse heterocyclic compounds, including dihydropyrimidinones (DHPMs) .

Photophysical Properties and Materials Science

Studies have investigated the photophysical properties of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. These properties are relevant for applications in optoelectronic devices, sensors, and materials with tailored optical behavior .

Bioresearch and Bioactivity

Researchers have evaluated the compound’s bioactivity. Notably, certain derivatives exhibit significant inhibitory activity against specific targets, with IC50 values comparable to control drugs . Further exploration of its bioactivity may lead to novel therapeutic agents.

Materials Chemistry and Nanocomposites

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been incorporated into nanocomposites. For instance, an inexpensive nanocomposite was employed as an organic–inorganic hybrid acid catalyst in the synthesis of DHPMs without the need for solvents .

Polycyclic Heterocycles and Synthetic Strategies

Researchers have developed efficient synthetic methods for constructing polycyclic heterocycles using methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a key building block . These strategies contribute to the synthesis of diverse heterocyclic frameworks.

properties

IUPAC Name

methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAKKXCRATXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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